Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)13-6-5-7-14(10-13)16-11(2)8-9-12(16)3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHUEKMXWUBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251830 | |
| Record name | Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-34-6 | |
| Record name | Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl 3-aminobenzoate reacts with 2,5-hexanedione in toluene under acidic catalysis (e.g., p-toluenesulfonic acid) at reflux (110–120°C) for 12–24 hours. The mechanism proceeds via:
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Iminium Ion Formation : Protonation of the amine followed by nucleophilic attack on the diketone.
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Cyclization : Dehydration to form the pyrrole ring.
Optimized Parameters :
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Molar Ratio : 1:1.2 (amine:diketone) to compensate for volatility losses.
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Catalyst Loading : 5 mol% p-TsOH.
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Solvent : Toluene (enables azeotropic water removal).
Yields typically range from 35–45% under conventional heating but improve to 60–68% with microwave assistance (150°C, 30 minutes).
An alternative method involves intermediate organometallic species for carboxyl group introduction.
Stepwise Synthesis
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Pyrrole Formation :
1-(3-Chloro-2-methylphenyl)-2,5-dimethylpyrrole is synthesized via condensation of 3-chloro-2-methylaniline with acetonylacetone. -
Carboxylation :
The chloro intermediate undergoes Grignard carboxylation using magnesium metal, methyl iodide, and iodine in tetrahydrofuran (THF) at 0–5°C.
Critical Observations :
Esterification
The benzoic acid derivative is esterified using ethanol and sulfuric acid (Fischer esterification):
Conditions :
Catalytic and Reaction Conditions
Solvent Systems
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Polar Aprotic Solvents : DMF or THF improve solubility in microwave-assisted Paal-Knorr reactions.
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Non-Polar Solvents : Toluene or xylene for thermal methods to facilitate water removal.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 1.35 (t, 3H, -OCH₂CH₃), 2.20 (s, 6H, pyrrole-CH₃), 4.30 (q, 2H, -OCH₂), 5.80 (s, 2H, pyrrole-H), 7.40–8.10 (m, 4H, aromatic).
Industrial Production Considerations
Scalability Challenges
Waste Management
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Solvent Recycling : Toluene recovery via distillation reduces costs by 40%.
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Neutralization Byproducts : Sodium sulfate from esterification requires precipitation and landfill disposal.
Recent Advances and Optimization
Microwave-Assisted Synthesis
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. It may inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the cell wall synthesis in bacteria .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substitution patterns, ester groups, or additional functional groups:
*Estimated based on para-substituted analog.
Structural Insights :
- Substituent Position : Meta vs. para substitution alters molecular symmetry, influencing crystallinity and solubility. Para-substituted derivatives (e.g., 5159-70-6) may exhibit higher melting points due to improved packing .
- Functional Modifications: Thiazolidinone or cyano groups (e.g., 5861-88-1, 444776-22-1) increase molecular weight and logP, likely improving membrane permeability but complicating metabolic clearance .
Industrial and Research Relevance
- High-Throughput Crystallography : Tools like SHELX facilitate structural analysis of these compounds, enabling rapid refinement of crystallographic data .
Biological Activity
Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrole Ring : The pyrrole ring can be synthesized via the Paal-Knorr reaction, which involves a 1,4-dicarbonyl compound and a primary amine. For this compound, 2,5-hexanedione is commonly used to form 2,5-dimethylpyrrole.
- Esterification : The final step involves esterification with benzoic acid derivatives and ethanol in the presence of an acid catalyst to yield this compound .
Antimicrobial Properties
This compound has shown promising antimicrobial activity in various studies:
- Antibacterial Activity : In vitro studies demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial effects against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1–4 µg/ml .
- Antifungal Activity : Similar studies have indicated that these compounds also possess antifungal properties, although specific data on this compound itself is limited.
Cytotoxicity
Research has indicated that certain derivatives of pyrrole compounds exhibit cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and Vero cells. For instance, some compounds showed IC50 values indicating effective cytotoxicity at non-toxic concentrations .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
- Cellular Pathways : It may influence cellular signaling pathways that regulate cell growth and apoptosis .
4. Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antibacterial, Antifungal |
| Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | Structure | Similar antimicrobial properties |
| 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide | Structure | Notable cytotoxic effects against cancer cells |
Study on Antitubercular Activity
A study evaluated the antitubercular activity of various pyrrole derivatives including this compound. Results indicated that several compounds exhibited significant activity against Mycobacterium tuberculosis, with MIC values ranging from 1–4 µg/ml. Notably, these compounds were effective at concentrations that did not exhibit cytotoxicity against mammalian cells .
Cytotoxicity Assessment
In another study focused on cytotoxicity against A549 lung adenocarcinoma cells, several pyrrole derivatives were tested using the MTT assay. The results revealed that some derivatives exhibited IC50 values indicating effective inhibition of cell viability without significant toxicity to normal cells .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(2,5-dimethylpyrrol-1-yl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common method involves reacting ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid under reflux for 1 hour, yielding ~65% after recrystallization from ethanol . Alternative approaches use coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at low temperatures for improved regioselectivity . Key variables include temperature (reflux vs. cold conditions), solvent choice (polar aprotic vs. acidic), and purification steps (e.g., recrystallization vs. chromatography).
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Assigns proton environments (e.g., pyrrole protons at δ ~5.8–6.2 ppm, aromatic protons at δ ~7.0–8.0 ppm) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 244.3) and fragmentation patterns .
- X-ray crystallography : Resolves 3D molecular geometry using SHELX programs for refinement .
- Melting point analysis : Consistency with literature values (e.g., 87–88°C) confirms purity .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields or byproduct formation during synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to acetic acid .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base additives can suppress side reactions like ester hydrolysis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., MTT for cytotoxicity ) with controls for batch-to-batch compound variability.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ester groups, pyrrole methylation) to isolate bioactive moieties .
- Dose-response validation : Replicate results across multiple cell lines or enzymatic assays (e.g., IC₅₀ comparisons) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450) or receptors, leveraging the pyrrole ring’s π-π stacking potential .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity or stability .
- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to guide drug design .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis kinetics : Monitor ester degradation rates via HPLC under acidic (pH 2) vs. alkaline (pH 10) conditions; activation energy (Eₐ) calculations reveal susceptibility .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., stability up to 175°C) .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation products .
Data Presentation
Q. Table 1. Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acetonyl acetone reflux | Glacial acetic acid, 1 h reflux | 65 | >95% | |
| Coupling agent (HBTU) | DMF, DIPEA, 0°C, 12 h | 72 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
